![molecular formula C15H20N4O2S2 B7078652 2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7078652.png)
2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide is a complex organic compound featuring a piperazine ring substituted with a benzyl and a methyl group, connected to a thiazole ring which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring. This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Substitution on the Piperazine Ring: The piperazine ring is then substituted with benzyl and methyl groups. This can be done through nucleophilic substitution reactions using benzyl halides and methyl halides.
Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from α-haloketones and thiourea under acidic conditions.
Coupling of Piperazine and Thiazole Rings: The piperazine and thiazole rings are coupled together using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The benzyl and methyl groups on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and infections.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to study the biochemical pathways involving sulfonamides and thiazoles.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazole ring can interact with various biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-carboxamide
- 2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-phosphonate
- 2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfone
Uniqueness
Compared to similar compounds, 2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-12-10-18(11-13-5-3-2-4-6-13)7-8-19(12)15-17-9-14(22-15)23(16,20)21/h2-6,9,12H,7-8,10-11H2,1H3,(H2,16,20,21)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTCKKVQFYLLDF-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(S2)S(=O)(=O)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=C(S2)S(=O)(=O)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3,5-Dimethoxyanilino)piperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone](/img/structure/B7078571.png)
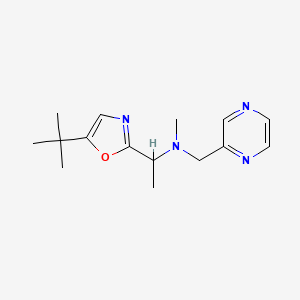
![2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide](/img/structure/B7078588.png)
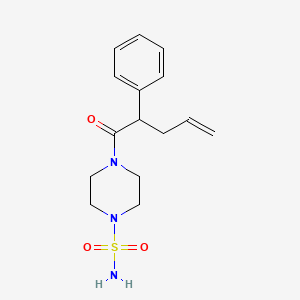
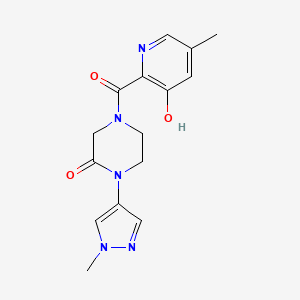
![2-bromo-6-fluoro-3-methyl-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7078603.png)
![1-(2-methylphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]cyclohexane-1-carboxamide](/img/structure/B7078612.png)
![3-[[4-(2,5-Difluorophenyl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7078620.png)
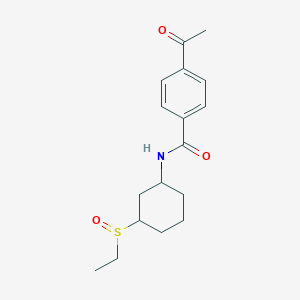
![4-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid](/img/structure/B7078641.png)
![N'-cyclohexyloxy-N-[2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-yl]oxamide](/img/structure/B7078659.png)
![1-[4-(2,5-Difluorophenyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7078672.png)
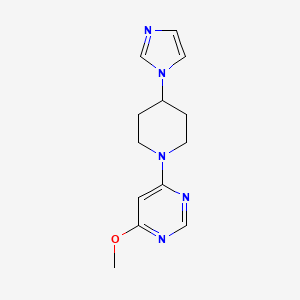
![(2-Chloro-4-methylphenyl)-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B7078679.png)
